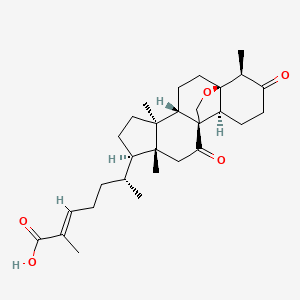

Siraitic acid B

Description

BenchChem offers high-quality Siraitic acid B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Siraitic acid B including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E,6R)-2-methyl-6-[(1R,4S,5S,8R,9R,12R,13S,17R)-5,9,17-trimethyl-11,16-dioxo-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadecan-8-yl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O5/c1-17(7-6-8-18(2)25(32)33)20-11-13-26(4)22-12-14-29-19(3)21(30)9-10-23(29)28(22,16-34-29)24(31)15-27(20,26)5/h8,17,19-20,22-23H,6-7,9-16H2,1-5H3,(H,32,33)/b18-8+/t17-,19+,20-,22+,23+,26+,27-,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUZNXISZNDGTB-HQNZZVEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC2C13CCC4C2(CO3)C(=O)CC5(C4(CCC5C(C)CCC=C(C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)CC[C@@H]2[C@]13CC[C@@H]4[C@@]2(CO3)C(=O)C[C@]5([C@]4(CC[C@@H]5[C@H](C)CC/C=C(\C)/C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Siraitic Acid B: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siraitic acid B is a cucurbitane-type triterpenoid saponin that can be isolated from the roots of Siraitia grosvenorii, a plant renowned for its intensely sweet compounds known as mogrosides. While the mogrosides have been extensively studied for their non-caloric sweetening properties, the aglycone components, such as Siraitic acid B, are gaining attention for their potential pharmacological activities. This technical guide provides a detailed overview of the chemical structure, properties, and known biological activities of Siraitic acid B, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Siraitic acid B is a tetracyclic triterpenoid with a cucurbitane skeleton. Its systematic name and key chemical identifiers are provided below.

Table 1: Chemical Identification of Siraitic Acid B

| Identifier | Value |

| CAS Number | 183374-16-5 |

| Molecular Formula | C₂₉H₄₂O₅ |

| Molecular Weight | 470.64 g/mol |

Table 2: Predicted Physicochemical Properties of Siraitic Acid B

| Property | Predicted Value | Source |

| Boiling Point | 622.5 ± 50.0 °C | ChemicalBook[1] |

| Density | 1.17 ± 0.1 g/cm³ | ChemicalBook[1] |

| pKa | 5.01 ± 0.19 | ChemicalBook[1] |

Note: These properties are predicted and have not been experimentally verified in publicly available literature.

Spectroscopic Data

Detailed experimental spectroscopic data for Siraitic acid B, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are essential for its unambiguous identification and characterization. While specific data for Siraitic acid B is not currently available, the following sections outline the expected spectral features based on its proposed chemical structure and data from analogous cucurbitane triterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of protons in overlapping regions. Key signals would likely include those for methyl groups (singlets), methylene and methine protons on the steroid-like skeleton (multiplets), and potentially signals for protons adjacent to carbonyl and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum would provide information on the 29 carbon atoms in the molecule. Characteristic signals would include those for the carboxylic acid carbonyl, any ketone carbonyls, olefinic carbons if present, carbons bearing hydroxyl groups, and the numerous aliphatic carbons of the tetracyclic core.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) would be critical to confirm the elemental composition (C₂₉H₄₂O₅). The fragmentation pattern in MS/MS experiments would provide valuable structural information, revealing characteristic losses of small molecules such as water (from hydroxyl groups) and carbon dioxide (from the carboxylic acid).

Infrared (IR) Spectroscopy

The IR spectrum of Siraitic acid B would be expected to show characteristic absorption bands for the following functional groups:

-

A broad band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

-

A strong absorption band around 1700-1725 cm⁻¹ for the C=O stretching of the carboxylic acid and any ketone groups.

-

Bands in the region of 2850-2960 cm⁻¹ due to C-H stretching of the aliphatic backbone.

-

A C-O stretching band around 1000-1200 cm⁻¹.

Biological Activities and Signaling Pathways

Research into the specific biological activities of Siraitic acid B is still in its early stages. However, studies on related cucurbitane triterpenoids from Siraitia grosvenorii suggest potential therapeutic applications. For instance, Siraitic acid II C has been shown to exhibit α-glucosidase inhibitory activity, indicating a potential role in the management of diabetes. Other triterpenoids have demonstrated a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Given the structural similarities to other bioactive triterpenoids, Siraitic acid B could potentially modulate various signaling pathways. A hypothetical workflow for investigating the biological activity of Siraitic acid B is presented below.

A potential signaling pathway that could be modulated by Siraitic acid B, based on the known activities of similar triterpenoids, is the NF-κB pathway, which is central to inflammation.

References

The Synthesis and Biosynthesis of Siraitic Acid B and its Progenitor, Mogrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the synthesis and biosynthesis of Siraitic acid B and its close structural relative, mogrol. Siraitic acid B, a cucurbitane nor-triterpenoid isolated from the roots of Siraitia grosvenorii, and mogrol, the aglycone of the sweet mogrosides found in the fruit, are intricate natural products with significant therapeutic potential. This document details the elucidated biosynthetic pathway of mogrol, presenting key enzymatic steps, and discusses the current knowledge regarding the chemical synthesis of these compounds. Quantitative data from various studies are summarized, and detailed experimental protocols for key biosynthetic reactions are provided. Visual diagrams of the biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of these complex processes.

Introduction

Siraitia grosvenorii, colloquially known as monk fruit, is a source of intensely sweet compounds known as mogrosides. The aglycone of these glycosides is mogrol, a tetracyclic triterpenoid of the cucurbitane family.[1][2] In contrast, the roots of the same plant produce a class of related compounds, the siraitic acids, including Siraitic acid B.[3] Structurally, siraitic acids are classified as nor-cucurbitane triterpenoids, indicating the loss of one or more carbon atoms from the parent C30 skeleton.[3] This structural distinction suggests a divergence in the biosynthetic pathways between the fruit and the root of S. grosvenorii. While the biosynthesis of mogrol has been largely elucidated, the pathway leading to Siraitic acid B remains less understood. This guide will focus on the well-documented biosynthesis of mogrol as a foundational pathway and will present the current, albeit limited, knowledge on Siraitic acid B.

Biosynthesis of Mogrol and Putative Pathway for Siraitic Acid B

The biosynthesis of mogrol is a multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene. This pathway is a branch of the widespread isoprenoid pathway.[3] The key enzymes involved have been identified and characterized, primarily belonging to the squalene epoxidase, triterpenoid synthase, epoxide hydrolase, and cytochrome P450 families.[4]

The Mogrol Biosynthetic Pathway

The biosynthesis of mogrol from 2,3-oxidosqualene can be summarized in the following key steps:

-

Epoxidation of Squalene: Squalene is first epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase (SgSQE) .[4]

-

Cyclization to Cucurbitadienol: The enzyme cucurbitadienol synthase (SgCS) catalyzes the cyclization of 2,3-oxidosqualene to form the foundational cucurbitane skeleton of cucurbitadienol.[4][5]

-

Hydroxylation and Epoxidation: A series of oxidation reactions, primarily catalyzed by cytochrome P450 enzymes (CYPs) , modify the cucurbitadienol backbone. Notably, CYP87D18 has been identified as a key multifunctional enzyme that catalyzes the oxidation at the C-11 position to produce 11-oxo-cucurbitadienol and 11-hydroxy-cucurbitadienol.[6][7]

-

Formation of Mogrol: Further enzymatic steps, including the action of an epoxide hydrolase (SgEPH) , lead to the final structure of mogrol.[4][8]

The mogrol is then subject to glycosylation by various UDP-glucosyltransferases (UGTs) to produce the diverse family of mogrosides.[5][9]

Putative Biosynthesis of Siraitic Acid B

The exact biosynthetic pathway of Siraitic acid B has not been fully elucidated. As a nor-cucurbitane triterpenoid, its biosynthesis likely shares the initial steps with mogrol, starting from squalene and forming a cucurbitane skeleton.[3] The loss of a carbon atom to form the "nor-" structure likely occurs through a subsequent oxidative cleavage reaction, a process known in the biosynthesis of other nor-terpenoids. The specific enzymes responsible for this carbon-carbon bond cleavage in the formation of siraitic acids are yet to be identified.

Visualization of the Mogrol Biosynthetic Pathway

Caption: Biosynthetic pathway of mogrol from acetyl-CoA.

Chemical Synthesis

The total chemical synthesis of complex triterpenoids like mogrol and Siraitic acid B is a formidable challenge due to their intricate stereochemistry.

Synthesis of Mogrol and its Derivatives

While a complete de novo total synthesis of mogrol from simple starting materials has not been extensively reported in readily available literature, the synthesis of various mogrol derivatives has been achieved, often starting from mogrol itself, which can be obtained by the hydrolysis of mogrosides extracted from monk fruit.[10] These derivatization studies are crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.[10]

Synthesis of Siraitic Acid B

To date, there are no published reports detailing the total chemical synthesis of Siraitic acid B. Its complex structure, featuring multiple stereocenters and a nor-triterpenoid skeleton, presents a significant synthetic challenge.

Quantitative Data

The following tables summarize the available quantitative data on the biosynthesis of mogrol and its derivatives.

Table 1: Production of Mogrol in Engineered Microorganisms

| Organism | Engineering Strategy | Titer (µg/L) | Reference |

| Saccharomyces cerevisiae | Heterologous expression of SgCDS, SgEPH3, CYP87D18, and AtCPR1; optimization of precursor supply and P450 expression. | 9.1 | [4] |

Table 2: In Vitro Enzymatic Synthesis of Mogrosides from Mogrol

| Enzyme System | Substrate | Product(s) | Conversion Yield (%) | Reference |

| Engineered UGTs (multi-enzyme cascade) | Mogrol | Mogroside V (various isomers) | 91-99 | [9] |

Table 3: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Parameter | Value | Reference |

| Cucurbitadienol Synthase (SgCS) | 2,3-Oxidosqualene | Specific Activity | 10.24 nmol min⁻¹ mg⁻¹ | [11] |

| UDP-Glycosyltransferase (Engineered) | Mogroside IIE | kcat/Km | (74-400)-fold increase over wild type | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of mogrol biosynthesis.

Protocol for In Vitro Assay of Cucurbitadienol Synthase (SgCS)

Objective: To determine the enzymatic activity of SgCS in converting 2,3-oxidosqualene to cucurbitadienol.

Materials:

-

Purified SgCS enzyme

-

2,3-oxidosqualene (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

-

Ethyl acetate

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare a reaction mixture containing the assay buffer and a defined concentration of 2,3-oxidosqualene.

-

Initiate the reaction by adding a known amount of purified SgCS enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 1 hour).

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously to extract the product into the organic phase.

-

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Evaporate the ethyl acetate under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

-

Analyze the sample by GC-MS to identify and quantify the cucurbitadienol product. A known standard of cucurbitadienol should be used for quantification.

Protocol for In Vitro Assay of Cytochrome P450 (CYP87D18)

Objective: To assess the catalytic activity of CYP87D18 in the oxidation of cucurbitadienol.

Materials:

-

Microsomes containing recombinant CYP87D18 and a suitable cytochrome P450 reductase (CPR)

-

Cucurbitadienol (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Ethyl acetate

-

Liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the NADPH regenerating system, and microsomes.

-

Add cucurbitadienol (dissolved in a small amount of a suitable solvent like DMSO) to the reaction mixture.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking for a defined period (e.g., 1-2 hours).

-

Terminate the reaction by adding an equal volume of ethyl acetate.

-

Extract the products as described in Protocol 5.1.

-

Analyze the extracted products by LC-MS to identify 11-oxo-cucurbitadienol and 11-hydroxy-cucurbitadienol.[6][7]

Protocol for In Vitro Assay of UDP-Glycosyltransferase (UGT)

Objective: To measure the glycosylation of mogrol by a specific UGT.

Materials:

-

Purified UGT enzyme

-

Mogrol (acceptor substrate)

-

Uridine diphosphate glucose (UDPG, donor substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)[9]

-

Methanol

-

High-performance liquid chromatograph (HPLC)

Procedure:

-

Prepare a reaction mixture (e.g., 300 µL) containing the assay buffer, a defined concentration of mogrol, and UDPG.[9]

-

Initiate the reaction by adding the purified UGT enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 40°C) for a specific duration.[9]

-

Stop the reaction by adding an equal volume of methanol.[9]

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to detect and quantify the formation of mogrosides.

Caption: General workflow for an in vitro UGT assay.

Conclusion

The biosynthesis of mogrol, the precursor to the intensely sweet mogrosides, is a complex and fascinating pathway that has been largely unraveled through genetic and biochemical studies. The key enzymes responsible for the transformation of squalene into mogrol have been identified, and methods for their study have been established. While the heterologous production of mogrol has been achieved in microorganisms, the yields remain low, indicating that further metabolic engineering efforts are required for commercially viable production. In contrast, the biosynthesis of Siraitic acid B, a related nor-triterpenoid from the roots of S. grosvenorii, remains an open area for research. The elucidation of its biosynthetic pathway could reveal novel enzymatic mechanisms for carbon-carbon bond cleavage in triterpenoid metabolism. Furthermore, the development of a total chemical synthesis for both mogrol and Siraitic acid B would provide a valuable platform for the generation of novel analogs for drug discovery and development. This guide serves as a summary of the current knowledge and a foundation for future research in this exciting field.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxidation of Cucurbitadienol Catalyzed by CYP87D18 in the Biosynthesis of Mogrosides from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Activities of Mogrol: Potential Phytochemical against Different Diseases [mdpi.com]

- 11. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of Siraitic Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siraitic acid B is a cucurbitane-type nor-triterpenoid acid that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the siraitic acid family, it is structurally related to other bioactive compounds found in the medicinal plant Siraitia grosvenorii. This technical guide provides a comprehensive overview of the natural sources of Siraitic acid B, detailed methodologies for its extraction and isolation, quantitative data, and insights into its potential biological signaling pathways based on the activities of structurally related compounds.

Primary Natural Source

The exclusive identified natural source of Siraitic acid B is the root of Siraitia grosvenorii (Swingle) C. Jeffrey ex Lu & Z. Y. Zhang, a perennial vine belonging to the Cucurbitaceae family.[1] This plant is cultivated primarily in the Guangxi province of Southern China and is well-known for its fruit, commonly called Luo Han Guo or monk fruit. While the fruit is renowned for its intensely sweet mogroside compounds, the roots contain a distinct profile of bioactive molecules, including the siraitic acids.[1] Siraitic acids, including Siraitic acid B, were first isolated from the roots of this plant.

Experimental Protocols: Extraction and Isolation

General Extraction and Fractionation Workflow

The overall process involves solvent extraction of the dried and powdered plant material, followed by a series of chromatographic separations to isolate the target compound.

Figure 1. General workflow for the extraction and isolation of Siraitic acid B.

Detailed Methodologies

2.2.1. Plant Material Preparation: The roots of Siraitia grosvenorii are collected, washed, dried in an oven at a controlled temperature (e.g., 60°C) to a constant weight, and then pulverized into a fine powder.

2.2.2. Solvent Extraction: The powdered root material is extracted exhaustively with a suitable organic solvent. A common method involves reflux extraction with 95% ethanol. The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v). The extraction is usually repeated multiple times (e.g., 3 times for 2 hours each) to ensure maximum yield. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

2.2.3. Liquid-Liquid Partitioning: The crude extract is suspended in water and then partitioned sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Siraitic acids, being moderately polar, are expected to be enriched in the ethyl acetate fraction.

2.2.4. Column Chromatography: The ethyl acetate fraction is subjected to column chromatography for further separation. A variety of stationary phases can be employed:

-

Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity.

-

MCI Gel Column Chromatography: As an alternative, a macroporous resin column (e.g., MCI gel CHP-20P) can be used, eluting with a stepwise gradient of methanol in water (e.g., 30%, 50%, 70%, 95% methanol).

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

2.2.5. Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with Siraitic acid B are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The eluent is monitored by a UV detector, and the peak corresponding to Siraitic acid B is collected.

2.2.6. Final Purification and Characterization: The isolated compound can be further purified by recrystallization or by size-exclusion chromatography (e.g., Sephadex LH-20). The final structure and purity are confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR).

Quantitative Data

Currently, there is a lack of specific published data on the yield and purity of Siraitic acid B from the extraction of Siraitia grosvenorii roots. However, for related cucurbitane-type triterpenoids from the fruit, yields of mogrosides can be up to 3.8% of the dried fruit weight. The concentration of individual siraitic acids in the root is expected to be lower.

Table 1: Analytical Methods for Quantification of Siraitic Acid B

| Analytical Technique | Column Type | Mobile Phase (Typical) | Detection Method | Application |

| HPLC-UV | C18 reversed-phase | Acetonitrile/Water gradient (with 0.1% formic acid) | UV-Vis Detector (e.g., 210 nm) | Quantification in extracts and purified samples |

| HPLC-MS/MS | C18 reversed-phase | Acetonitrile/Water gradient (with 0.1% formic acid) | Mass Spectrometer | High-sensitivity quantification and structural confirmation |

Hypothetical Signaling Pathways

To date, no specific signaling pathways have been elucidated for Siraitic acid B. However, based on the known biological activities of other structurally similar cucurbitane-type triterpenoids, a hypothetical signaling pathway can be proposed. Many cucurbitane triterpenoids have demonstrated anti-inflammatory and metabolic regulatory effects.[2][3][4]

Figure 2. Hypothetical signaling pathways for Siraitic acid B.

This diagram illustrates two potential pathways:

-

Anti-inflammatory Pathway: Siraitic acid B may inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB in an inactive state in the cytoplasm, thereby reducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

Metabolic Regulation Pathway: Siraitic acid B could potentially activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid and glucose metabolism. Additionally, it might enhance the insulin signaling pathway by activating Insulin Receptor Substrate 1 (IRS-1), leading to the downstream activation of PI3K and Akt, which in turn promotes the translocation of GLUT4 to the cell membrane, facilitating glucose uptake.

It is crucial to emphasize that these pathways are hypothetical and require experimental validation to confirm the specific molecular targets and mechanisms of action of Siraitic acid B.

Conclusion

Siraitic acid B is a natural product exclusively found in the roots of Siraitia grosvenorii. Its isolation requires a multi-step process involving solvent extraction and chromatographic purification. While quantitative data on its natural abundance is limited, established analytical methods like HPLC can be utilized for its quantification. The biological activities of Siraitic acid B are yet to be fully explored, but based on structurally related compounds, it holds promise as a potential modulator of inflammatory and metabolic signaling pathways. Further research is warranted to elucidate its precise pharmacological profile and therapeutic potential.

References

- 1. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cucurbitane Triterpenoids from the Fruits of Momordica Charantia Improve Insulin Sensitivity and Glucose Homeostasis in Streptozotocin-Induced Diabetic Mice [pubmed.ncbi.nlm.nih.gov]

- 3. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Siraitic Acid B: A Technical Guide to its Discovery, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siraitic acid B, a notable cucurbitane-type triterpenoid, stands as a significant bioactive compound isolated from the roots of Siraitia grosvenorii, a plant renowned for its intensely sweet mogrosides. This technical guide provides a comprehensive overview of the discovery and history of Siraitic acid B, detailing its chemical properties and exploring its potential biological activities. This document summarizes the current, albeit limited, state of knowledge regarding this compound and highlights areas for future research.

Discovery and History

Siraitic acid B was first isolated and identified in 1996 by Wang and his team from the roots of Siraitia grosvenorii (Swingle) C. Jeffrey.[1] This discovery was part of broader research into the chemical constituents of this plant, which is a member of the Cucurbitaceae family and is native to southern China. While the fruit of S. grosvenorii, known as Luo Han Guo, has been extensively studied for its sweet-tasting mogrosides, the investigation of the plant's roots revealed a distinct class of compounds, the siraitic acids. These compounds are classified as nor-cucurbitane triterpenoids.[2]

The initial research in the 1970s focused primarily on the sweet components of the fruit, with the first crude extraction of mogrosides occurring in 1974.[2] The subsequent decades saw the isolation and structural elucidation of numerous mogrosides. The work by Wang et al. in 1996 expanded the phytochemical profile of S. grosvenorii by characterizing the acidic triterpenoids from the root, including Siraitic acid B.[1]

Chemical Properties and Structure

Table 1: Physicochemical Properties of Siraitic Acid B

| Property | Value | Source |

| CAS Number | 183374-16-5 | [3] |

| Molecular Formula | C₂₉H₄₂O₅ | [3] |

| Molecular Weight | 470.64 g/mol | [3] |

Further structural elucidation would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC), mass spectrometry (MS), and X-ray crystallography to determine the precise stereochemistry and connectivity of the molecule.

Potential Biological Activities and Signaling Pathways

While specific biological studies on Siraitic acid B are limited in the currently available scientific literature, the broader class of cucurbitane triterpenoids isolated from Siraitia grosvenorii and other plants has demonstrated a range of promising pharmacological activities, including anti-cancer and anti-inflammatory effects.

Anti-Cancer Activity (Hypothesized)

Many cucurbitane triterpenoids exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. Key signaling pathways that are frequently modulated by such compounds include:

-

Apoptosis Induction: Activation of caspase cascades, regulation of Bcl-2 family proteins, and induction of cell cycle arrest.

-

Inhibition of Proliferation: Downregulation of signaling pathways crucial for cell growth and survival, such as the PI3K/Akt/mTOR and MAPK pathways.

A logical workflow for investigating the anti-cancer potential of Siraitic acid B is outlined below.

Caption: Experimental workflow for evaluating the anti-cancer activity of Siraitic acid B.

Anti-Inflammatory Effects (Hypothesized)

The anti-inflammatory properties of cucurbitane triterpenoids are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is typically achieved through the modulation of key signaling pathways involved in the inflammatory response, such as:

-

NF-κB Signaling Pathway: Inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.

-

MAPK Signaling Pathway: Modulation of mitogen-activated protein kinase (MAPK) signaling cascades (e.g., ERK, JNK, p38), which are involved in the production of inflammatory cytokines.

A potential signaling pathway that Siraitic acid B might modulate to exert anti-inflammatory effects is depicted below.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by Siraitic acid B.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of Siraitic acid B would be based on standard methodologies in natural product chemistry and pharmacology.

Isolation and Purification of Siraitic Acid B (General Protocol)

-

Extraction: The dried and powdered roots of Siraitia grosvenorii are extracted with a suitable organic solvent, such as ethanol or methanol, using methods like maceration or Soxhlet extraction.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the siraitic acids (likely the ethyl acetate or a similar polarity fraction) is subjected to various chromatographic techniques for purification.

-

Column Chromatography: Initial separation on silica gel or other stationary phases.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure Siraitic acid B.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods (NMR, MS, IR).

Caption: General workflow for the isolation and purification of Siraitic acid B.

Future Directions

The existing literature on Siraitic acid B is sparse, presenting a significant opportunity for further research. Key areas for future investigation include:

-

Confirmation of Discovery and Structure: Locating and analyzing the original 1996 publication by Wang et al. is crucial to confirm the initial findings and structural assignment.

-

Biological Activity Screening: A comprehensive screening of Siraitic acid B for a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-viral properties, is warranted.

-

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be conducted to elucidate the underlying signaling pathways.

-

Synthesis: Development of a synthetic route to Siraitic acid B would enable the production of larger quantities for extensive biological testing and the generation of structural analogs for structure-activity relationship (SAR) studies.

Conclusion

Siraitic acid B, a cucurbitane triterpenoid from the roots of Siraitia grosvenorii, represents an understudied natural product with potential for significant biological activity. While its discovery dates back to 1996, a detailed exploration of its pharmacological properties is still in its infancy. This technical guide consolidates the available information and provides a framework for future research to unlock the full therapeutic potential of this intriguing molecule. The structural relationship of Siraitic acid B to other bioactive cucurbitane triterpenoids suggests that it is a promising candidate for further investigation in the fields of drug discovery and development.

References

- 1. Isolation and characterization of acid- and bile-tolerant isolates from strains of Lactobacillus acidophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii [frontiersin.org]

Siraitic Acid B: Unraveling the Mechanism of Action - A Technical Overview

Despite growing interest in the therapeutic potential of natural compounds, a comprehensive understanding of the mechanism of action for Siraitic acid B remains largely uncharted in publicly available scientific literature. Current research frequently focuses on similarly named compounds, leaving a significant knowledge gap regarding the specific cellular and molecular interactions of Siraitic acid B.

This technical guide aims to synthesize the existing, albeit limited, information and to provide a framework for future research into the mechanistic pathways of this compound. Given the absence of direct experimental data on Siraitic acid B, this document will draw parallels from related compounds and outline the necessary experimental approaches to elucidate its bioactivity.

Current State of Knowledge

As of late 2025, dedicated studies detailing the mechanism of action of Siraitic acid B are scarce. Searches for its biological activity, including anticancer, anti-inflammatory, or metabolic effects, do not yield specific experimental data, quantitative analyses, or detailed protocols. The scientific literature is more robust for compounds with similar names, such as Syringic acid, Sialic acid, and Pseudolaric acid B, which have been investigated for their roles in apoptosis, cell cycle regulation, and modulation of key signaling pathways like STAT3 and AMPK. However, it is crucial to emphasize that these findings cannot be directly extrapolated to Siraitic acid B without specific experimental validation.

Postulated Mechanisms and Necessary Experimental Validation

Based on the activities of structurally related natural compounds, several potential mechanisms of action for Siraitic acid B can be hypothesized. To validate these hypotheses, a rigorous experimental approach is necessary.

Anticancer Effects: Apoptosis and Cell Cycle Arrest

Many natural triterpenoids exhibit anticancer properties by inducing programmed cell death (apoptosis) and halting the cell division cycle.

-

Cell Viability Assays: To determine the cytotoxic effects of Siraitic acid B, various cancer cell lines should be treated with a range of concentrations. The half-maximal inhibitory concentration (IC50) can be determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CCK-8 (Cell Counting Kit-8) assay.

-

Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptotic and necrotic cells. Western blot analysis of key apoptotic markers such as cleaved caspases (e.g., Caspase-3, -8, -9) and PARP (Poly (ADP-ribose) polymerase), as well as members of the Bcl-2 family (e.g., Bax, Bcl-2), would provide insight into the apoptotic pathway (intrinsic vs. extrinsic).

-

Cell Cycle Analysis: Propidium iodide staining of DNA followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This would reveal if Siraitic acid B induces cell cycle arrest at a specific checkpoint. Western blotting for key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), would further elucidate the mechanism.

Caption: Experimental workflow for in vitro anticancer evaluation of Siraitic acid B.

Modulation of Signaling Pathways

Key signaling pathways often implicated in the action of natural therapeutic compounds include the STAT3 and AMPK pathways.

-

STAT3 (Signal Transducer and Activator of Transcription 3): Constitutive activation of STAT3 is common in many cancers, promoting proliferation and survival. Inhibition of STAT3 is a key therapeutic strategy.

-

AMPK (AMP-activated protein kinase): As a central regulator of cellular energy homeostasis, AMPK activation can inhibit cancer cell growth and induce apoptosis.

-

Western Blot Analysis: To investigate the effect of Siraitic acid B on these pathways, cancer cells would be treated with the compound, and cell lysates would be analyzed by Western blotting using antibodies specific for the phosphorylated (activated) and total forms of STAT3 and AMPK, as well as their key downstream targets (e.g., for STAT3: Bcl-2, Cyclin D1; for AMPK: ACC, mTOR).

-

Reporter Gene Assays: To confirm the functional consequences of pathway modulation, luciferase reporter assays can be employed. Cells would be transfected with a plasmid containing a luciferase gene under the control of a promoter with STAT3 or AMPK-responsive elements.

Caption: Hypothesized signaling pathways modulated by Siraitic acid B.

Quantitative Data Summary

Currently, there is no quantitative data available in the public domain from which to construct tables regarding the biological activity of Siraitic acid B. Future research should aim to populate tables with the following key metrics:

Table 1: Cytotoxicity of Siraitic acid B in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| e.g., MCF-7 | Breast | Data not available | Data not available | Data not available |

| e.g., A549 | Lung | Data not available | Data not available | Data not available |

| e.g., HeLa | Cervical | Data not available | Data not available | Data not available |

Table 2: Effect of Siraitic acid B on Apoptosis and Cell Cycle

| Cell Line | Treatment Conc. (µM) | % Apoptotic Cells | % G2/M Arrest |

| e.g., MCF-7 | IC50 | Data not available | Data not available |

| e.g., A549 | IC50 | Data not available | Data not available |

Conclusion and Future Directions

The elucidation of the mechanism of action of Siraitic acid B presents a compelling area for future research. The lack of specific data necessitates a foundational series of in vitro studies to establish its bioactivity profile. The experimental frameworks and hypothesized pathways presented in this guide offer a roadmap for researchers and drug development professionals. Key future directions should include:

-

Initial screening of Siraitic acid B against a panel of cancer cell lines to determine its cytotoxic potential.

-

In-depth investigation of its effects on apoptosis and the cell cycle.

-

Comprehensive analysis of its impact on key signaling pathways, such as STAT3 and AMPK.

-

In vivo studies in animal models to validate in vitro findings and assess therapeutic efficacy and safety.

By systematically addressing these research questions, the scientific community can begin to build a robust understanding of the therapeutic potential of Siraitic acid B.

Pharmacokinetics of Siraitic Acid B: A Review of Current Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siraitic acid B, a cucurbitane-type triterpenoid glycoside and a potential derivative of Mogroside IV, is a compound of interest found in the fruit of Siraitia grosvenorii (Luo Han Guo). While the parent mogrosides have been studied for their sweetness and potential therapeutic properties, a comprehensive understanding of the pharmacokinetics of their individual aglycones and metabolites, such as Siraitic acid B, remains largely unexplored in publicly available scientific literature. This technical guide addresses the current landscape of pharmacokinetic data for Siraitic acid B, highlighting a significant gap in the existing research.

Introduction

Siraitia grosvenorii, commonly known as monk fruit, is a perennial vine native to Southern China. Its fruit extract is widely used as a natural, non-caloric sweetener due to the presence of a group of triterpene glycosides known as mogrosides. Upon ingestion, these mogrosides are not directly absorbed but are metabolized by the gut microbiota, which hydrolyze the glycosidic bonds to release the aglycone, mogrol, and various intermediate glycosides. Siraitic acid B is considered a potential metabolite in this pathway. Understanding the absorption, distribution, metabolism, and excretion (ADME) of Siraitic acid B is crucial for evaluating its safety, bioavailability, and potential systemic effects.

Current State of Pharmacokinetic Research

A thorough review of scientific databases and literature reveals a notable absence of dedicated studies on the pharmacokinetics of Siraitic acid B. While research has focused on the overall metabolism of mixed mogroside extracts and the primary aglycone, mogrol, specific quantitative data for Siraitic acid B, including key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½), are not available.

Anticipated Metabolic Pathways and Experimental Approaches

Although direct experimental data for Siraitic acid B is lacking, we can hypothesize its pharmacokinetic profile based on the known metabolism of related compounds and general principles of xenobiotic metabolism.

Hypothetical Metabolic Pathway

The metabolism of mogrosides is believed to initiate in the gastrointestinal tract through the enzymatic activity of the gut microbiota. A plausible pathway leading to the formation of Siraitic acid B and its subsequent metabolism is outlined below.

Caption: Hypothetical metabolic pathway of mogrosides leading to Siraitic acid B.

Recommended Experimental Workflow for Pharmacokinetic Profiling

To address the existing knowledge gap, a systematic investigation into the pharmacokinetics of Siraitic acid B is required. The following experimental workflow is proposed for researchers and drug development professionals.

Caption: A proposed experimental workflow for determining the pharmacokinetics of Siraitic acid B.

Data Presentation: A Template for Future Research

While no quantitative data for Siraitic acid B is currently available, the following tables are provided as a template for the structured presentation of future findings. This will facilitate comparison across different studies and experimental conditions.

Table 1: Pharmacokinetic Parameters of Siraitic Acid B in [Species] following [Route] Administration

| Dose | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | AUC₀-inf (ng·h/mL) | t½ (h) | CL/F (L/h/kg) | Vd/F (L/kg) |

Table 2: Excretion Profile of Siraitic Acid B in [Species] over [Time Period]

| Route of Excretion | Percentage of Administered Dose (%) |

| Urine | |

| Feces | |

| Total Recovery |

Conclusion and Future Directions

The pharmacokinetics of Siraitic acid B remain an uninvestigated area of research. The lack of data on its ADME properties limits a comprehensive safety and biological activity assessment. Future research should prioritize in vivo pharmacokinetic studies using validated analytical methods, such as LC-MS/MS, to quantify Siraitic acid B and its metabolites in biological matrices. Elucidating the pharmacokinetic profile of Siraitic acid B will be a critical step in understanding the complete metabolic fate of mogrosides and will provide valuable insights for the food and pharmaceutical industries. Furthermore, investigating the potential for drug-drug interactions involving Siraitic acid B and key metabolic enzymes (e.g., cytochrome P450s) is warranted.

Siraitic Acid B: A Literature Review for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Siraitic acid B is a cucurbitane-type triterpenoid isolated from the root of Siraitia grosvenorii, a plant renowned for its intensely sweet compounds, mogrosides.[1] While the fruit extracts of Siraitia grosvenorii have been extensively studied for their pharmacological effects, including anti-diabetic, anti-tumor, anti-inflammatory, and antioxidant properties, the specific biological activities of its individual constituents, such as Siraitic acid B, remain largely underexplored.[2][3][4] This technical guide provides a comprehensive review of the available literature on Siraitic acid B, focusing on its physicochemical properties, and outlines general experimental protocols for its extraction and analysis. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this natural compound.

Physicochemical Properties of Siraitic Acid B

Quantitative data regarding the fundamental physicochemical characteristics of Siraitic acid B are summarized in the table below. This information is critical for its identification, purification, and formulation in potential therapeutic applications.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₂O₅ | [1] |

| Molecular Weight | 470.64 g/mol | [1] |

| CAS Number | 183374-16-5 | |

| Boiling Point (Predicted) | 622.5±50.0 °C | [5] |

| Density (Predicted) | 1.17±0.1 g/cm³ | [5] |

| pKa (Predicted) | 5.01±0.19 | [5] |

Biological Activities and Therapeutic Potential: A Knowledge Gap

A thorough review of the scientific literature reveals a significant gap in the understanding of the specific biological activities of isolated Siraitic acid B. While extracts from the roots of Siraitia grosvenorii, where Siraitic acid B is found, have been traditionally used in Chinese folk medicine to treat various ailments such as diarrhea and rheumatoid arthritis, the direct contribution of Siraitic acid B to these effects has not been elucidated.[6][7]

Studies on other cucurbitane-type triterpenoids isolated from Siraitia grosvenorii have demonstrated cytotoxic activities against various human cancer cell lines, including MGC-803 (gastric cancer), MCF-7 (breast cancer), and CNE-1 (nasopharyngeal carcinoma).[6] For instance, certain novel triterpenoid alkaloids from the roots of S. grosvenorii exhibited IC₅₀ values ranging from 1.44 to 9.99 μM against these cell lines.[6] Furthermore, cucurbitane glycosides from the unripe fruits of the plant have also been tested for their cytotoxic effects.[8] However, specific cytotoxic or other biological activity data for Siraitic acid B are not available in the reviewed literature.

The broader pharmacological effects of Siraitia grosvenorii extracts, which include anti-tumor, anti-inflammatory, and hepatoprotective activities, provide a strong rationale for investigating the individual components of the plant.[2][3][9][10] Future research should focus on isolating sufficient quantities of pure Siraitic acid B to enable comprehensive biological screening and mechanistic studies.

Experimental Protocols

While specific experimental protocols for assays involving Siraitic acid B are not available due to the lack of biological activity data, this section provides a general overview of the methodologies for its extraction, isolation, and analysis, based on established procedures for cucurbitane triterpenoids from Siraitia grosvenorii.

Extraction and Isolation of Triterpenoids from Siraitia grosvenorii Roots

The following is a generalized workflow for the extraction and isolation of cucurbitane-type triterpenoids, including Siraitic acid B, from the roots of Siraitia grosvenorii.

Caption: General workflow for the extraction and isolation of Siraitic acid B.

Detailed Methodology:

-

Sample Preparation: The roots of Siraitia grosvenorii are collected, washed, dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered root material is typically extracted with an organic solvent such as ethanol or methanol at room temperature or under reflux. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

-

Purification:

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Triterpenoids like Siraitic acid B are often enriched in the ethyl acetate or n-butanol fractions.

-

Column Chromatography: The enriched fractions are subjected to column chromatography on silica gel or octadecylsilyl (ODS) silica gel. Elution is performed with a gradient of solvents, such as a hexane-ethyl acetate or methanol-water system, to separate the components.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of Siraitic acid B is typically achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain the compound at high purity.

-

Analytical Methods for Quantification

Quantitative analysis of Siraitic acid B can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS).

-

HPLC Conditions: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape).

-

Detection: UV detection can be employed if the compound possesses a chromophore. However, for compounds lacking a strong chromophore, or for higher sensitivity and specificity, mass spectrometry (MS) is the preferred detection method.

-

Quantification: Quantification is achieved by creating a calibration curve using a purified standard of Siraitic acid B.

Conclusion and Future Directions

Siraitic acid B represents a largely unexplored natural product with potential therapeutic applications, inferred from the known bioactivities of Siraitia grosvenorii extracts. The current body of scientific literature, however, lacks specific data on its biological effects and mechanisms of action. This review highlights the critical need for further research to isolate and characterize Siraitic acid B and to conduct comprehensive in vitro and in vivo studies to evaluate its pharmacological profile. Such investigations are essential to unlock the potential of Siraitic acid B as a lead compound for the development of novel therapeutics. The methodologies for extraction and analysis outlined in this guide provide a framework for initiating these much-needed studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Research progress of pharmacological effects of Siraitia grosvenorii extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]

- 5. Siraitic acid B CAS#: 183374-16-5 [m.chemicalbook.com]

- 6. Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii [frontiersin.org]

- 8. Cucurbitane glycosides from unripe fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

"Siraitic acid B derivatives and analogs"

An in-depth technical guide on Siraitic acid B derivatives and analogs cannot be generated at this time due to a significant lack of available scientific literature on this specific compound. Extensive searches have revealed its chemical formula (C29H42O5) and CAS number (183374-16-5), identifying it as a cucurbitane triterpenoid isolated from the root of Siraitia grosvenorii (Luo Han Guo). However, there is a notable absence of published research on its derivatives, analogs, specific biological activities, synthesis, and associated experimental protocols.

While information on Siraitic acid B is scarce, a substantial body of research exists for other cucurbitane triterpenoids from Siraitia grosvenorii, primarily mogrosides and their aglycone, mogrol . These compounds are the main active constituents of the fruit of Siraitia grosvenorii and have been extensively studied for their biological activities.

Therefore, we propose to provide a comprehensive technical guide on the well-researched mogrosides and their aglycone mogrol , as a relevant alternative. This guide would cover their:

-

Chemistry: Structure and key derivatives.

-

Biological Activities: Including anti-inflammatory, anti-cancer, and metabolic effects, with quantitative data presented in tables.

-

Mechanisms of Action: Detailing the signaling pathways involved.

-

Experimental Protocols: Summarizing methodologies for their isolation, purification, and biological evaluation.

-

Visualizations: Including Graphviz diagrams of relevant signaling pathways.

This proposed guide would offer valuable insights for researchers, scientists, and drug development professionals interested in the therapeutic potential of compounds from Siraitia grosvenorii.

Please indicate if you would like to proceed with a technical guide on mogrosides and mogrol .

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Siraitic Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siraitic acid B, also known as mogrol, is the aglycone of the intensely sweet triterpenoid glycosides called mogrosides, which are the principal sweetening components of the monk fruit (Siraitia grosvenorii). As a biometabolite of mogrosides, mogrol exhibits a range of biological activities and serves as a crucial precursor for the synthesis of various mogroside derivatives[1][2]. These properties make it a compound of significant interest in the fields of natural products chemistry, pharmacology, and drug development. This document provides detailed protocols for the extraction of mogrosides from their natural source, followed by the hydrolysis to yield Siraitic acid B, and subsequent purification to high purity.

Physicochemical Properties of Siraitic Acid B (Mogrol)

A summary of the key physicochemical properties of Siraitic acid B is presented in Table 1. This data is essential for designing appropriate extraction and purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O₄ | [3] |

| Molecular Weight | 474.72 g/mol | [3] |

| Boiling Point (Predicted) | 622.5 ± 50.0 °C | [3] |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 5.01 ± 0.19 | [3] |

| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) and corn oil (≥ 2.5 mg/mL). | [4] |

Experimental Protocols

The overall process for obtaining pure Siraitic acid B involves an initial extraction of mogrosides from the fruit of Siraitia grosvenorii, followed by hydrolysis to remove the sugar moieties, and finally, a multi-step purification of the resulting aglycone, mogrol.

Part 1: Extraction of Crude Mogrosides

The starting material for Siraitic acid B production is typically a crude extract of mogrosides from dried monk fruit.

Protocol:

-

Pulverize dried Siraitia grosvenorii fruit to a fine powder (60-80 mesh).

-

Extract the powder with ethanol.[5] The specific ratio of solvent to plant material and the extraction time can be optimized, but a common starting point is a 1:10 (w/v) ratio, stirred at room temperature for 24 hours.

-

Filter the mixture to remove solid plant material.

-

Concentrate the ethanol extract under reduced pressure to obtain a crude mogroside extract.

Part 2: Hydrolysis of Mogrosides to Siraitic Acid B (Mogrol)

Two primary methods for the hydrolysis of mogrosides to Siraitic acid B are acid hydrolysis and enzymatic hydrolysis.

Method 1: Acid Hydrolysis

Acid hydrolysis is a straightforward method for cleaving the glycosidic bonds of mogrosides.[6]

Protocol:

-

Dissolve the crude mogroside extract in an aqueous solution of a strong acid, such as hydrochloric acid.[6]

-

The concentration of the acid and the reaction temperature and time will need to be optimized. A typical starting point is 2 M HCl at 80-100°C for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the mogroside starting materials are consumed.

-

After completion, cool the reaction mixture and neutralize it with a base (e.g., NaOH) to a pH of approximately 7.0.

Method 2: Enzymatic Hydrolysis

Enzymatic hydrolysis offers higher specificity and milder reaction conditions compared to acid hydrolysis, potentially leading to a cleaner product with fewer byproducts.[6]

Protocol:

-

Dissolve the crude mogroside extract (e.g., Mogroside V) in a suitable buffer, such as 0.1 M sodium acetate buffer (pH 4.5).[7]

-

Add a crude pectinase from Aspergillus niger to the solution.[7]

-

Incubate the mixture with stirring at 50°C for approximately 6.5 hours.[7]

-

Monitor the reaction by TLC or HPLC to confirm the conversion of mogrosides to mogrol.

-

Once the reaction is complete, the enzyme can be denatured by heating the mixture to 100°C for 10 minutes, followed by centrifugation to remove the precipitated enzyme.

Part 3: Purification of Siraitic Acid B (Mogrol)

Following hydrolysis, a multi-step purification process is required to isolate Siraitic acid B.

Step 1: Liquid-Liquid Extraction

-

Take the neutralized hydrolysate from the acid hydrolysis or the supernatant from the enzymatic hydrolysis.

-

Perform a liquid-liquid extraction using a water-immiscible organic solvent such as ethyl acetate (2 x 100 mL for a 100 mL aqueous solution).[7] Siraitic acid B (mogrol), being more hydrophobic than the sugar byproducts, will partition into the organic phase.

-

Combine the organic extracts and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude Siraitic acid B.

Step 2: Column Chromatography

Further purification can be achieved using silica gel column chromatography.

Protocol:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Dissolve the crude Siraitic acid B in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system. The polarity of the eluent should be gradually increased to separate mogrol from other less polar and more polar impurities.

-

Collect fractions and analyze them by TLC or HPLC to identify those containing pure Siraitic acid B.

-

Combine the pure fractions and evaporate the solvent.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC) (Optional)

For obtaining highly pure Siraitic acid B, a final purification step using preparative HPLC can be employed. While a specific protocol for Siraitic acid B is not detailed in the provided search results, a method adapted from Mogroside V purification can be used.[8]

| Parameter | Specification |

| Column | C18 (e.g., 30 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (isocratic or gradient) |

| Detection | UV at 203 nm |

| Flow Rate | Adjusted for preparative scale (e.g., 15 mL/min) |

Step 4: Crystallization

The final purified Siraitic acid B can be crystallized to obtain a stable, solid form.

Protocol:

-

Dissolve the purified Siraitic acid B in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).

-

Slowly add a non-solvent (a solvent in which Siraitic acid B is poorly soluble, e.g., water) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath to promote crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization of Experimental Workflows

Caption: Overall workflow for Siraitic acid B extraction and purification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Siraitic acid B CAS#: 183374-16-5 [m.chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Application Notes & Protocols: Quantification of Siraitic Acid B

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Siraitic acid B, a compound of interest from Siraitia grosvenorii. The methodologies described herein are based on established analytical techniques for structurally related triterpenoid glycosides and organic acids, providing a robust framework for accurate quantification in various matrices.

Introduction

Siraitic acid B is a cucurbitane-type triterpenoid, a class of compounds found in the fruit of Siraitia grosvenorii (Luo Han Guo). These compounds, including the well-known mogrosides, are of significant interest for their potential therapeutic properties. Accurate and precise quantification of Siraitic acid B is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its pharmacological effects. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of these compounds. This document outlines representative protocols for both methods.

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of Siraitic acid B:

-

HPLC-UV: A widely accessible and robust method suitable for routine quality control and quantification in less complex matrices.

-

LC-MS/MS: A highly sensitive and selective method ideal for complex biological matrices and low-level quantification.

The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix.

Data Summary

The following table summarizes representative quantitative parameters for the analysis of triterpenoid glycosides similar to Siraitic acid B, providing an expected performance benchmark.

| Parameter | HPLC-UV | LC-MS/MS |

| Linearity Range | 1 - 500 µg/mL | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.1 ng/mL |

| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.5 ng/mL |

| Accuracy (Recovery) | 95 - 105% | 90 - 110% |

| Precision (RSD) | < 2% | < 15% |

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate quantification and to minimize matrix interference.

3.1.1. Extraction from Plant Material (Siraitia grosvenorii fruit)

-

Grinding: Grind the dried fruit material to a fine powder (40-60 mesh).

-

Extraction Solvent: Prepare a solution of 75% (v/v) ethanol in water.

-

Ultrasonic Extraction:

-

Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 25 mL of the extraction solvent.

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

3.1.2. Extraction from Biological Matrices (Plasma/Urine)

-

Protein Precipitation (for plasma):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (containing the internal standard, if used).

-

Vortex for 2 minutes to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Solid-Phase Extraction (SPE) (for plasma or urine):

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load 500 µL of the pre-treated sample (e.g., diluted urine or protein-precipitated plasma supernatant).

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute Siraitic acid B with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described above.

-

HPLC-UV Quantification Protocol

This method is suitable for the quantification of Siraitic acid B in plant extracts and other relatively clean sample matrices.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

Protocol:

-

Prepare standard solutions of Siraitic acid B in methanol at concentrations ranging from 1 to 500 µg/mL.

-

Prepare samples as described in section 3.1.

-

Set up the HPLC system with the specified chromatographic conditions.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared samples.

-

Quantify Siraitic acid B in the samples by comparing the peak area to the calibration curve.

LC-MS/MS Quantification Protocol

This method is recommended for high-sensitivity and high-selectivity analysis of Siraitic acid B in complex biological matrices such as plasma and urine.

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7.1-9 min, 5% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Negative |

| MRM Transitions | To be determined by direct infusion of a Siraitic acid B standard |

| Collision Energy | To be optimized for the specific instrument and compound |

Protocol:

-

Prepare standard solutions of Siraitic acid B in a suitable solvent (e.g., 50:50 acetonitrile:water) at concentrations ranging from 0.5 to 500 ng/mL.

-

Prepare samples as described in section 3.1. An internal standard (e.g., a structurally similar compound not present in the sample) should be used for optimal accuracy.

-

Optimize the mass spectrometer parameters (e.g., precursor ion, product ions, collision energy) by direct infusion of a Siraitic acid B standard.

-

Set up the LC-MS/MS system with the specified conditions.

-

Inject the standard solutions to construct a calibration curve.

-

Inject the prepared samples.

-

Quantify Siraitic acid B based on the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow

Caption: General workflow for Siraitic acid B quantification.

Signaling Pathway (Hypothetical)

As the specific signaling pathways of Siraitic acid B are a subject of ongoing research, a hypothetical pathway illustrating its potential interaction with a cellular receptor and downstream signaling is presented below for conceptual understanding.

Caption: Hypothetical signaling pathway of Siraitic acid B.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Siraitic Acid B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Siraitic acid B is a cucurbitane-type triterpenoid found in Siraitia grosvenorii, a plant renowned for its intensely sweet compounds, the mogrosides. As a key aglycone and potential bioactive component, the accurate quantification of Siraitic acid B is crucial for phytochemical analysis, quality control of herbal preparations, and pharmacological research. This application note presents a detailed protocol for the analysis of Siraitic acid B using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is designed to be a robust starting point for researchers and may be adapted and validated for specific matrices.

Experimental Protocols

1. Sample Preparation: Extraction from Siraitia grosvenorii Root

This protocol outlines the extraction of Siraitic acid B from the powdered root of Siraitia grosvenorii.

Materials:

-

Dried and powdered root of Siraitia grosvenorii

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.45 µm syringe filters

Procedure:

-

Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

-

Add 20 mL of 80% methanol in water.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process (steps 2-6) on the plant material pellet with an additional 20 mL of 80% methanol.

-

Combine the supernatants from both extractions.

-

Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator at 40°C.

-

Reconstitute the dried extract in 5 mL of methanol.

-

Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Method for Siraitic Acid B Analysis

The following HPLC conditions are recommended for the separation and quantification of Siraitic acid B.

Instrumentation:

-

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm and 254 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

3. Method Validation (Illustrative Data)

For quantitative applications, the HPLC method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and their acceptable limits.

| Validation Parameter | Specification | Illustrative Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | To be determined based on expected concentrations | 1 - 100 |

| Precision (RSD%) | Intraday: ≤ 2% Interday: ≤ 3% | < 1.5% |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.2 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.7 µg/mL |

| Specificity | No interference from blank or placebo at the retention time of the analyte | Peak purity > 99% |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the analysis of Siraitic acid B.

Caption: Workflow for Siraitic Acid B Analysis.

Data Presentation

Table 1: HPLC Gradient Elution Program

| Time (minutes) | Mobile Phase A (%) (0.1% Formic Acid in Water) | Mobile Phase B (%) (0.1% Formic Acid in Acetonitrile) |

| 0.0 | 60 | 40 |

| 20.0 | 40 | 60 |

| 25.0 | 10 | 90 |

| 30.0 | 10 | 90 |

| 30.1 | 60 | 40 |

| 35.0 | 60 | 40 |

Table 2: Summary of Method Validation Parameters (Illustrative)

| Parameter | Result |

| Linearity (r²) | 0.9995 |

| Linear Range | 1 - 100 µg/mL |

| Intraday Precision (RSD%) | 1.2% |

| Interday Precision (RSD%) | 2.1% |

| Accuracy (% Recovery) | 99.8% |

| LOD | 0.2 µg/mL |

| LOQ | 0.7 µg/mL |

| Retention Time | Approximately 15.8 minutes (Varies with system) |

Conclusion

This application note provides a comprehensive HPLC method for the analysis of Siraitic acid B. The detailed sample preparation and chromatographic protocols serve as a valuable resource for researchers in natural product chemistry, quality control, and drug development. The method is designed to be a starting point and should be validated for the specific application and sample matrix to ensure accurate and reliable results.

Application Note: Quantitative Analysis of Siraitic Acid B in Plant Extracts Using LC-MS/MS

Abstract

This application note details a sensitive and selective method for the quantitative analysis of Siraitic acid B using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Siraitic acid B, a triterpenoid acid found in the medicinal plant Siraitia grosvenorii (Luo Han Guo), is of interest to researchers in natural product chemistry, pharmacology, and drug development. The described protocol provides a robust workflow for the extraction and quantification of Siraitic acid B from plant-derived matrices, making it suitable for quality control, pharmacokinetic studies, and metabolite profiling.

Introduction